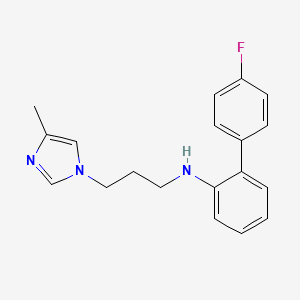

Glutaminyl Cyclase Inhibitor 2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H20FN3 |

|---|---|

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)-N-[3-(4-methylimidazol-1-yl)propyl]aniline |

InChI |

InChI=1S/C19H20FN3/c1-15-13-23(14-22-15)12-4-11-21-19-6-3-2-5-18(19)16-7-9-17(20)10-8-16/h2-3,5-10,13-14,21H,4,11-12H2,1H3 |

InChI-Schlüssel |

GKLQJZRXGKCXRX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C=N1)CCCNC2=CC=CC=C2C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Glutaminyl Cyclase 2 (isoQC) in the Pathogenesis of Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) peptides into plaques and chronic neuroinflammation. Emerging evidence has identified Glutaminyl cyclase 2, also known as isoglutaminyl cyclase (isoQC), as a pivotal enzyme that actively contributes to both of these pathological cascades. This enzyme, a Golgi-resident isoform of glutaminyl cyclase (QC), catalyzes the N-terminal pyroglutamylation of two key substrates: truncated Aβ peptides and the chemokine CCL2. This post-translational modification dramatically alters the properties of these molecules, converting them into more pathogenic species. The pyroglutamated Aβ (pE-Aβ) acts as a critical seed for Aβ aggregation, while pyroglutamated CCL2 (pE-CCL2) exhibits enhanced pro-inflammatory activity. The upregulation of isoQC in the brains of AD patients highlights its significance as a key pathogenic factor and a promising therapeutic target. This document provides an in-depth technical overview of isoQC's function, the experimental methodologies used to study it, and the quantitative data supporting its role in AD pathogenesis.

Introduction to Glutaminyl Cyclase 2 (isoQC)

Glutaminyl cyclase 2 (isoQC), encoded by the QPCTL gene, is a zinc-dependent metalloenzyme.[1][2] Its primary function is to catalyze the intramolecular cyclization of N-terminal glutamine (Gln) or glutamate (Glu) residues of peptides and proteins into pyroglutamate (pGlu).[1][2][3] This process, known as pyroglutamylation, is a crucial post-translational modification that can protect peptides from degradation by aminopeptidases, thereby increasing their stability and biological activity.[1][4][5][6]

While its sister enzyme, the secretory QC (sQC), is also implicated in AD, isoQC's distinct localization within the Golgi apparatus positions it to modify proteins transiting through the secretory pathway.[2] In the context of Alzheimer's disease, isoQC's pathological significance stems from its action on two specific substrates: N-terminally truncated Aβ and the pro-inflammatory chemokine CCL2.[3][7][8]

Dual Pathogenic Function of isoQC in Alzheimer's Disease

The involvement of isoQC in AD is multifaceted, directly exacerbating both amyloid pathology and neuroinflammation. This dual role makes it a particularly compelling target for therapeutic intervention.

Catalysis of Pyroglutamate-Aβ (pE-Aβ) Formation

A significant portion of the Aβ peptides found in the plaques of AD brains are N-terminally truncated and modified.[4] Specifically, Aβ peptides that have been cleaved to expose a glutamate residue at position 3 (Aβ3(E)-42) are primary substrates for isoQC.[9][10][11]

The enzyme catalyzes the conversion of this N-terminal glutamate into pyroglutamate, forming AβpE3-42 (pE-Aβ).[9][10][12][13] This modification has profound consequences for the peptide's behavior:

-

Increased Aggregation Propensity: pE-Aβ is more hydrophobic and aggregates much more rapidly than its unmodified counterpart.[14][15]

-

Seeding of Aβ Plaques: pE-Aβ acts as a potent seed, accelerating the aggregation of other, more abundant Aβ species like Aβ1-42.[9][13][14]

-

Enhanced Stability: The pGlu residue protects the peptide from degradation by most aminopeptidases, leading to its accumulation.[4][14]

-

Increased Neurotoxicity: pE-Aβ oligomers are considered highly toxic to neurons.[14][16]

The formation of pE-Aβ is therefore considered a critical initiating event in the amyloid cascade.[9][13][14]

Potentiation of Neuroinflammation via CCL2 Maturation

Beyond its role in amyloidogenesis, isoQC is a key modulator of the neuroinflammatory response. It achieves this by catalyzing the pyroglutamylation of C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[3][7][8][17]

CCL2 is a potent chemokine that mediates the migration and infiltration of monocytes, microglia, and other immune cells to sites of inflammation.[7][18] The pyroglutamylation of CCL2 at its N-terminus enhances its biological activity and stability.[7][18] This modification:

-

Increases Chemotactic Activity: pE-CCL2 is more effective at attracting glial cells.[7]

-

Confers Resistance to Degradation: The pGlu modification protects CCL2 from being inactivated by aminopeptidases like dipeptidyl peptidase-4 (DPP4).[18]

In the AD brain, Aβ plaques stimulate astrocytes and microglia to produce inflammatory mediators, including CCL2.[7][17] Concurrently, isoQC expression is also upregulated.[7][8] This creates a vicious cycle where isoQC modifies the newly synthesized CCL2 into a more potent, degradation-resistant form, which in turn amplifies glial cell activation and sustains chronic neuroinflammation, further contributing to neuronal damage.[7][8]

Signaling Pathways and Pathogenic Mechanisms

The interconnected roles of isoQC in amyloid pathology and neuroinflammation can be visualized as a positive feedback loop that drives disease progression.

Quantitative Data on isoQC Function and Inhibition

The development of specific inhibitors has allowed for the quantitative assessment of isoQC's contribution to AD pathology. This data underscores the enzyme's importance as a therapeutic target.

| Parameter | Value | Context | Reference |

| Inhibitor Potency | |||

| PQ912 (Varoglutamstat) Ki vs. human QC | 25 nM | Competitive inhibitor of human glutaminyl cyclase. | [9] |

| PQ912 Ki vs. mouse/rat QC | 20 - 65 nM | Shows potent cross-species activity. | [19][20] |

| Compound 212 IC50 | Subnanomolar | A highly potent inhibitor identified through structure-based design. | [9][21] |

| In Vivo Efficacy | |||

| pE-Aβ Reduction (PQ912) | >60% | Target occupancy in CSF and brain of transgenic AD mice after one week of oral administration. | [9] |

| Total Aβ Reduction (Combination Therapy) | 45-65% | Reduction in brain Aβ in hAPPsl x hQC mice treated with PQ912 and a pE-Aβ antibody. | [19][22] |

| Clinical Correlation | |||

| isoQC & CCL2 mRNA Upregulation | Correlated | Expression of isoQC and CCL2 mRNA is upregulated in AD patient brains compared to controls. | [7][8] |

| Correlation with Cognitive Decline | Correlated | isoQC and CCL2 expression levels correlate with the decline in mini-mental state examination (MMSE) scores. | [7][8] |

| CSF QC Activity Correlation with Aβ40 | r = 0.84 (p < 0.0001) | QC activity in cerebrospinal fluid strongly correlates with Aβ40 levels in AD patients and controls. | [23] |

Experimental Protocols and Methodologies

Studying the function of isoQC requires a combination of enzymatic, cellular, and in vivo assays. The following are representative protocols for key experiments.

Glutaminyl Cyclase (QC) Activity Assay

This assay measures the enzymatic activity of QC/isoQC in biological samples.

Principle: The assay uses a fluorogenic or chromogenic substrate, such as Gln-AMC (L-Glutaminyl-7-amino-4-methylcoumarin), which becomes fluorescent upon cleavage. The cyclization of the glutamine substrate is the rate-limiting step.

Methodology:

-

Sample Preparation: Prepare brain tissue homogenates or use recombinant human isoQC enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Reaction Initiation: Add the substrate (e.g., Gln-AMC) to the sample. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., PQ912) for 15-30 minutes before adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Measure the resulting fluorescence (e.g., Ex/Em = 380/460 nm) or absorbance using a plate reader.

-

Data Analysis: Calculate the rate of reaction. For inhibition studies, determine IC50 values by plotting enzyme activity against a range of inhibitor concentrations.

Quantification of pE-Aβ by Sandwich ELISA

This method provides a sensitive and specific measurement of pE-Aβ levels in brain tissue.

Methodology:

-

Brain Homogenization: Homogenize brain tissue from transgenic AD mice or human post-mortem samples in a series of buffers (e.g., TBS, SDS, and formic acid) to extract soluble and insoluble Aβ fractions.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the C-terminus of Aβ42 (e.g., anti-Aβ42). Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add prepared brain homogenates and a standard curve of synthetic pE-Aβ3-42 to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody: After washing, add a biotinylated detection antibody specific for the pE-Aβ N-terminus. Incubate for 1-2 hours.

-

Signal Amplification: Wash and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.

-

Development: Add a substrate solution (e.g., TMB). Stop the reaction with stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm. Calculate the concentration of pE-Aβ in the samples by interpolating from the standard curve.

In Vivo Inhibition Studies in Transgenic Mouse Models

This workflow assesses the therapeutic potential of isoQC inhibitors in a living organism.

Conclusion

Glutaminyl cyclase 2 (isoQC) has emerged as a critical enzyme in the pathogenesis of Alzheimer's disease. Its dual function—initiating amyloid-beta aggregation through the formation of pE-Aβ and amplifying chronic neuroinflammation via the maturation of CCL2—places it at a crucial nexus of AD pathology.[7] The upregulation of isoQC in AD brains and the successful reduction of pathology in animal models following treatment with specific inhibitors validate its role as a high-value therapeutic target.[8][14] Continued research and development of potent and selective isoQC inhibitors, such as Varoglutamstat (PQ912), offer a promising disease-modifying strategy aimed at simultaneously mitigating both amyloid burden and neuroinflammation, the core drivers of neurodegeneration in Alzheimer's disease.[19][22]

References

- 1. vcm.edpsciences.org [vcm.edpsciences.org]

- 2. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 3. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disturbed Ca2+ Homeostasis Increases Glutaminyl Cyclase Expression; Connecting Two Early Pathogenic Events in Alzheimer’s Disease In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian-like type II glutaminyl cyclases in Porphyromonas gingivalis and other oral pathogenic bacteria as targets for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminyl cyclases, the potential targets of cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoglutaminyl cyclase contributes to CCL2-driven neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoglutaminyl cyclase contributes to CCL2-driven neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Glutaminyl cyclase inhibition attenuates pyroglutamate Abeta and Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overexpression of Glutaminyl Cyclase, the Enzyme Responsible for Pyroglutamate Aβ Formation, Induces Behavioral Deficits, and Glutaminyl Cyclase Knock-out Rescues the Behavioral Phenotype in 5XFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The isoenzyme of glutaminyl cyclase is an important regulator of monocyte infiltration under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of highly potent human glutaminyl cyclase (QC) inhibitors as anti-Alzheimer's agents by the combination of pharmacophore-based and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glutaminyl cyclase activity correlates with levels of Aβ peptides and mediators of angiogenesis in cerebrospinal fluid of Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of isoQC (QPCTL) in Cancer Immune Evasion: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells employ a variety of mechanisms to evade destruction by the immune system. One critical strategy is the exploitation of myeloid-specific immune checkpoints, which suppress the phagocytic activity of innate immune cells like macrophages and neutrophils. A key player in this process is the "don't eat me" signal mediated by the interaction of CD47 on cancer cells with the Signal-Regulatory Protein Alpha (SIRPα) on myeloid cells. Emerging research has identified Glutaminyl-Peptide Cyclotransferase-Like (QPCTL), also known as isoQC, as a pivotal enzyme in the maturation and function of the CD47 protein. This technical guide provides an in-depth examination of the molecular mechanisms by which QPCTL facilitates cancer immune evasion, presents quantitative data from key studies, details relevant experimental protocols, and explores the therapeutic potential of targeting this novel enzymatic checkpoint.

The Molecular Mechanism: QPCTL-Mediated Pyroglutamylation of CD47

QPCTL is a Golgi-resident enzyme that catalyzes the post-translational modification of specific proteins by converting an N-terminal glutamine (Gln) or glutamic acid (Glu) residue into a pyroglutamate (pGlu) residue.[1][2] This process, known as pyroglutamylation, is critical for the function of several proteins.

In the context of cancer immunology, the most significant substrate of QPCTL is the CD47 glycoprotein.[1][3] The N-terminus of mature CD47 contains a pyroglutamate residue, which is essential for its high-affinity binding to SIRPα.[1][4] The formation of this pGlu residue occurs early in the CD47 protein life cycle, shortly after its biosynthesis, and is entirely dependent on the enzymatic activity of QPCTL.[1][5]

The interaction between pGlu-modified CD47 on a cancer cell and SIRPα on a macrophage initiates a signaling cascade within the macrophage that inhibits phagocytosis.[6][7] By catalyzing this key modification, QPCTL effectively strengthens the "don't eat me" signal, allowing cancer cells to evade clearance by the innate immune system.[3][8] Consequently, both genetic deletion and pharmacological inhibition of QPCTL disrupt this axis, reducing SIRPα binding and rendering tumor cells susceptible to myeloid cell-mediated killing.[3][4]

Beyond the CD47-SIRPα axis, QPCTL also plays a role in shaping the tumor microenvironment (TME) by modifying and stabilizing key chemokines. QPCTL protects monocyte chemoattractants like CCL2 and CCL7 from degradation by dipeptidyl peptidase 4 (DPP4).[1][9] This stabilization influences the infiltration and composition of myeloid cells within the tumor, adding another layer to its role in immune regulation.[1][10]

Signaling and Mechanistic Pathways

The core function of QPCTL in immune evasion is best visualized as a linear pathway leading to the suppression of phagocytosis.

Quantitative Data on QPCTL Inhibition

The inhibition of QPCTL, either genetically or pharmacologically, leads to measurable enhancements in anti-tumor immune responses. The following tables summarize key quantitative findings from published studies.

Table 1: Effect of QPCTL Inhibition on CD47-SIRPα Binding

| Cell Line | Treatment | Reduction in SIRPα Binding (Relative MFI) | Reference |

| A375 (Melanoma) | SEN177 | Significant reduction | [3] |

| A431 (Carcinoma) | SEN177 | Significant reduction | [3] |

| Raji (Lymphoma) | SEN177 | Significant reduction | [3] |

| MDA-MB-468 | SEN177 (10 µM, 72h) | ~75% reduction | [11] |

| QPCTL KO Mice | Genetic Knockout | Significantly decreased SIRPα binding to blood cells | [10] |

MFI: Mean Fluorescence Intensity

Table 2: Effect of QPCTL Inhibition on Myeloid Cell Effector Functions

| Assay | Cell Line | Treatment | Result | Reference |

| ADCP | Raji (Lymphoma) | SEN177 + Rituximab | Increased phagocytosis to a similar or greater extent than CD47/SIRPα blocking antibodies | [3] |

| ADCC | A431 (Carcinoma) | SEN177 + Cetuximab | Increased neutrophil-mediated cytotoxicity | [3] |

| ADCC | EMT6-Her2 (Breast) | QPCTL KO | Synergized with anti-Her2 antibody to induce neutrophil-mediated lysis | [3] |

| Phagocytosis | B16F10 (Melanoma) | QP5038 + TA99 | Significantly boosted phagocytosis | [4] |

| Phagocytosis | Raji (Lymphoma) | QP5038 + Rituximab | Significantly boosted phagocytosis | [4] |

ADCP: Antibody-Dependent Cellular Phagocytosis; ADCC: Antibody-Dependent Cellular Cytotoxicity

Table 3: Effect of QPCTL Knockout on In Vivo Tumor Growth

| Tumor Model | Host | Treatment | Outcome | Reference |

| EMT6-Her2 | NSG Mice | QPCTL KO vs WT | Profound killing of QPCTL-deficient tumor cells observed with anti-Her2 treatment | [3] |

| EO771 (Breast) | C57BL/6 Mice | QPCTL KO | Attenuated tumor growth | [1] |

| LL/2 (Lung) | C57BL/6 Mice | QPCTL KO | Attenuated tumor growth | [1] |

| B16F10 (Melanoma) | QPCTL KO Mice | QPCTL KO + anti-PD-L1 | Sensitized refractory melanoma to anti-PD-L1 therapy, leading to improved survival | [10] |

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments used to investigate the function of QPCTL.

CRISPR/Cas9-Mediated Knockout of QPCTL in Cancer Cells

This protocol describes the generation of QPCTL knockout (KO) cell lines, adapted from methodologies used for A375 melanoma cells.[12][13]

Materials:

-

Target cancer cell line (e.g., A375)

-

All-in-one CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0)

-

sgRNA oligonucleotides targeting QPCTL

-

Lipofectamine-based transfection reagent

-

Puromycin

-

96-well plates for limiting dilution

-

Genomic DNA extraction kit, PCR reagents, and Sanger sequencing service

-

Antibodies for Western Blot (anti-QPCTL, loading control)

Procedure:

-

sgRNA Design: Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the QPCTL gene using a validated online tool.

-

Vector Construction: Anneal and clone the designed sgRNA oligonucleotides into the BbsI site of the pX459 vector. Verify correct insertion by Sanger sequencing.

-

Transfection: Transfect the target cells (e.g., A375 at 70-80% confluency) with the validated sgRNA-Cas9 plasmid using a lipofection reagent according to the manufacturer's protocol.

-

Antibiotic Selection: 24-48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. Culture for 2-4 days until non-transfected control cells are eliminated.

-

Single-Cell Cloning: Harvest the surviving polyclonal population and perform limiting dilution by seeding cells into 96-well plates at a calculated density of 0.5-1 cell per well.

-

Clonal Expansion: Monitor plates for the growth of single colonies over 2-3 weeks. Expand individual clones into larger culture vessels.

-

Validation:

-

Genomic DNA: Extract genomic DNA from each clone. PCR amplify the region surrounding the sgRNA target site and sequence the product to identify clones with frameshift-inducing insertions or deletions (indels).

-

Western Blot: Confirm the absence of QPCTL protein expression in candidate KO clones.

-

Functional Assay: Perform a SIRPα-Fc binding assay via flow cytometry to confirm the functional knockout (i.e., reduced SIRPα binding).

-

In Vitro Macrophage Phagocytosis Assay

This protocol outlines a flow cytometry-based method to quantify the phagocytosis of cancer cells by macrophages following QPCTL inhibition.[3][6]

Materials:

-

Human monocytic cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Target cancer cells (e.g., Raji lymphoma cells)

-

QPCTL inhibitor (e.g., SEN177) or DMSO (vehicle control)

-

Opsonizing antibody (e.g., Rituximab for CD20+ Raji cells)

-

Cell labeling dyes: CFSE (for cancer cells) and CellTrace Violet (for macrophages)

-

Flow cytometer

Procedure:

-

Macrophage Preparation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

-

Target Cell Preparation:

-

Treat cancer cells with the QPCTL inhibitor (e.g., 10 µM SEN177) or DMSO for 48-72 hours.

-

Label the QPCTL inhibitor-treated and control cancer cells with CFSE according to the manufacturer's protocol.

-

-

Effector Cell Labeling: Label the differentiated macrophages with CellTrace Violet.

-

Co-culture:

-

Co-culture the labeled macrophages (effector) and labeled cancer cells (target) at an appropriate Effector:Target (E:T) ratio (e.g., 1:2 or 1:4) in a low-attachment plate.

-

Add the opsonizing antibody (e.g., 1 µg/mL Rituximab) to relevant wells.

-

Incubate for 2-4 hours at 37°C.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and analyze on a flow cytometer.

-

Gate on the macrophage population (Violet-positive).

-

Within the macrophage gate, quantify the percentage of cells that are also positive for the cancer cell label (CFSE-positive). This double-positive population represents macrophages that have phagocytosed one or more cancer cells.

-

The Phagocytosis Index is calculated as: (% Double-Positive Cells / % Violet-Positive Cells) x 100.

-

Syngeneic In Vivo Tumor Model

This protocol describes a general workflow for evaluating the effect of QPCTL knockout on tumor growth in an immunocompetent mouse model.[1][10][14]

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cells (e.g., B16F10 melanoma), both Wild-Type (WT) and QPCTL KO variants

-

Phosphate-Buffered Saline (PBS) and Matrigel

-

Calipers for tumor measurement

-

(Optional) Checkpoint inhibitor antibody (e.g., anti-PD-L1) and isotype control

Procedure:

-

Cell Preparation: Culture WT and QPCTL KO tumor cells. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells/mL. Keep on ice.

-

Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^5 cells) into the flank of each mouse.

-

Tumor Monitoring:

-

Monitor mice regularly for tumor growth.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

-

(Optional) Therapeutic Intervention: If testing synergy, begin treatment with checkpoint inhibitors (e.g., intraperitoneal injection of anti-PD-L1 antibody) once tumors reach a certain size (e.g., 50-100 mm³).

-

Endpoint Analysis:

-

Continue monitoring until tumors in the control group reach the predetermined endpoint size.

-

Plot tumor growth curves for each group (e.g., WT vs. QPCTL KO).

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry to analyze the immune infiltrate).

-

Therapeutic Implications and Future Directions

The central role of QPCTL in fortifying the CD47-SIRPα "don't eat me" signal makes it a highly attractive target for cancer immunotherapy.[2][8] Targeting QPCTL offers several potential advantages over directly targeting CD47 with antibodies:

-

Reduced Hematotoxicity: CD47 is ubiquitously expressed, including on red blood cells (RBCs) and platelets. Direct anti-CD47 antibodies can cause significant anemia and thrombocytopenia.[7] Because mature RBCs and platelets lack the Golgi apparatus and protein synthesis machinery, they cannot replace their existing pGlu-CD47. Therefore, a QPCTL inhibitor would primarily affect CD47 on newly synthesized proteins in tumor cells and other nucleated cells, potentially sparing mature blood cells and reducing on-target toxicities.[7]

-

Small Molecule Advantages: As an enzyme, QPCTL is amenable to inhibition by orally bioavailable small molecules, which can offer advantages in terms of dosing, administration, and potentially better penetration into solid tumors compared to large antibody therapeutics.[15]

-

Dual Mechanism of Action: By inhibiting CD47 maturation and modulating chemokine stability, QPCTL inhibitors may simultaneously enhance phagocytosis and reshape the tumor microenvironment to be more pro-inflammatory, potentially synergizing with other immunotherapies like PD-1/PD-L1 blockade.[9][10]

References

- 1. biorxiv.org [biorxiv.org]

- 2. A homogeneous SIRPα-CD47 cell-based, ligand-binding assay: Utility for small molecule drug development in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CD47/SIRPα blocking peptide identification and synergistic effect with irradiation for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering the role of QPCTL in glioma progression and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of the intracellular enzyme QPCTL limits chemokine function and reshapes myeloid infiltration to augment tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QPCTL regulates macrophage and monocyte abundance and inflammatory signatures in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Genetic Target Modulation Employing CRISPR/Cas9 Identifies Glyoxalase 1 as a Novel Molecular Determinant of Invasion and Metastasis in A375 Human Malignant Melanoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 15. US9277737B2 - Mouse models carrying a knock-out mutation of the QPCTL-gene - Google Patents [patents.google.com]

Glutaminyl Cyclase Inhibitors: A Deep Dive into the Mechanism of Action for Neurodegenerative and Inflammatory Diseases

For Immediate Release

This technical whitepaper provides a comprehensive overview of the mechanism of action of Glutaminyl Cyclase (QC) inhibitors, a promising class of therapeutic agents targeting key pathological processes in Alzheimer's disease and other inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Executive Summary

Glutaminyl Cyclase (QC) and its isoenzyme (isoQC) are pivotal enzymes in the post-translational modification of proteins and peptides. Their catalytic activity leads to the formation of pyroglutamate (pGlu) at the N-terminus of specific substrates. In the context of Alzheimer's disease, QC is responsible for the cyclization of truncated amyloid-beta (Aβ) peptides, generating pGlu-Aβ. This modified Aβ species is highly prone to aggregation and acts as a seed for the formation of toxic oligomers and amyloid plaques, which are hallmarks of the disease.[1][2][3] Furthermore, isoQC-mediated modification of chemokines, such as monocyte chemoattractant protein-1 (CCL2), enhances their pro-inflammatory activity, linking this enzyme family to neuroinflammation.[4][5] Glutaminyl Cyclase inhibitors are small molecules designed to block the active site of QC and isoQC, thereby preventing the formation of pGlu-Aβ and attenuating inflammatory responses. One of the most studied QC inhibitors, PQ912 (Varoglutamstat), has shown promise in clinical trials for Alzheimer's disease.[4][6]

Mechanism of Action: A Two-Pronged Approach

The therapeutic potential of Glutaminyl Cyclase inhibitors stems from their ability to intervene in two critical pathological cascades: the amyloid cascade in Alzheimer's disease and inflammatory pathways.

Inhibition of Pyroglutamate-Aβ Formation

The primary mechanism of action in the context of Alzheimer's disease is the prevention of pGlu-Aβ formation. The process begins with the cleavage of the amyloid precursor protein (APP) by β- and γ-secretases, generating Aβ peptides of various lengths. Subsequent truncation of these peptides exposes an N-terminal glutamate residue, which is then cyclized by QC to form the highly pathogenic pGlu-Aβ.[7]

pGlu-Aβ exhibits increased hydrophobicity, resistance to degradation, and a high propensity for aggregation, acting as a seeding agent for amyloid plaque formation.[2] By competitively binding to the active site of QC, inhibitors prevent the cyclization of truncated Aβ, thereby reducing the formation of these toxic seeds and the subsequent downstream pathology, including plaque formation, gliosis, and cognitive decline.[2]

Attenuation of Neuroinflammation

The isoenzyme of QC, isoQC, plays a significant role in modulating inflammatory responses. A key substrate for isoQC is the chemokine CCL2, a potent chemoattractant for monocytes and microglia.[4] The N-terminal pyroglutamation of CCL2 by isoQC is crucial for its stability and full biological activity. pGlu-CCL2 is more resistant to degradation by aminopeptidases and shows enhanced receptor activation, leading to a sustained inflammatory signal.[4]

QC inhibitors, by blocking the activity of isoQC, prevent the formation of pGlu-CCL2. This leads to reduced recruitment of inflammatory cells to sites of Aβ deposition in the brain, thereby dampening the chronic neuroinflammatory state associated with Alzheimer's disease.[4][8] This dual mechanism of targeting both amyloid pathology and neuroinflammation makes QC inhibitors a particularly attractive therapeutic strategy.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of Glutaminyl Cyclase in Alzheimer's Disease

Caption: QC-mediated conversion of truncated Aβ to pGlu-Aβ, a critical step in Alzheimer's pathology.

Role of isoQC in Neuroinflammation

Caption: isoQC stabilizes the pro-inflammatory chemokine CCL2, driving neuroinflammation.

Experimental Workflow for In Vitro QC Inhibition Assay

Caption: A typical workflow for determining the potency of QC inhibitors in vitro.

Quantitative Data Summary

The following tables summarize the inhibitory potency of various Glutaminyl Cyclase inhibitors from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Selected QC Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| PQ912 (Varoglutamstat) | human QC | 62.5 | 20-65 | [6][8] |

| Compound 7 | human QC | 0.7 | - | [6] |

| Compound 8 | human QC | 4.5 | - | [6] |

| Compound 11 | human QC | 2.8 | - | [6] |

| Compound 12 | human QC | 1.3 | - | [6] |

| Compound 13 | human QC | 1.6 | - | [6] |

| Compound 14 | human QC | 8.7 | - | [6] |

| Compound 15 | human QC | 3.6 | - | [6] |

| Compound 16 | human QC | 6.1 | - | [6] |

| PBD150 | human QC | 29.2 | - | [9] |

| [18F]PB0822 | human QC | 56.3 | - | [8] |

Table 2: In Vivo Efficacy of Selected QC Inhibitors in Animal Models

| Compound | Animal Model | Dose | Effect | Reference(s) |

| PQ912 | Transgenic AD Mice | 0.8 g/kg (oral, 1 week) | >60% target occupancy in CSF and brain | [10] |

| Compound 8 | APP/PS1 Mice | Not specified | Reduced brain pE3-Aβ42, restored cognitive function | [6] |

| Compound 212 | APP/PS1 & 5XFAD Mice | Not specified | Reduced brain pGlu-Aβ and total Aβ, restored cognitive function | [10] |

Detailed Experimental Protocols

In Vitro Fluorometric Glutaminyl Cyclase Inhibition Assay

This protocol is adapted from commercially available kits and published literature.[3][6][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human Glutaminyl Cyclase.

Materials:

-

Human recombinant Glutaminyl Cyclase (QC)

-

Pyroglutamyl peptidase (PGPEP1 or pGAP) as an auxiliary enzyme

-

Fluorogenic substrate: H-Gln-AMC (L-glutamine 7-amido-4-methylcoumarin)

-

Assay Buffer: e.g., 25 mM HEPES, pH 7.0, or pH 6.0 HEPES with 1 mM DTT and 20% (v/v) glycerol

-

Test compound (QC inhibitor) in various concentrations

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human QC in assay buffer (e.g., 0.125 µg per reaction).

-

Prepare a working solution of PGPEP1 in assay buffer (e.g., 1.25 µg per reaction).

-

Prepare a stock solution of H-Gln-AMC in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer (e.g., 80 µM).

-

Prepare serial dilutions of the test compound in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

PGPEP1 working solution

-

Test compound at various concentrations (or vehicle for control wells)

-

QC working solution

-

-

Include control wells: "no enzyme" control and "no inhibitor" (positive) control.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the H-Gln-AMC substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm (for Gln-AMC) or Ex/Em of 490/520 nm for green fluorescent substrates.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Evaluation of QC Inhibitors in a Transgenic Mouse Model of Alzheimer's Disease

This protocol is a generalized representation based on published studies.[2][12]

Objective: To assess the in vivo efficacy of a QC inhibitor in reducing pGlu-Aβ levels and improving cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice).

Materials:

-

Transgenic AD mice and wild-type littermates

-

Test compound (QC inhibitor)

-

Vehicle for control group

-

Equipment for behavioral testing (e.g., Morris water maze)

-

Equipment for tissue collection and processing

-

ELISA kits for Aβ and pGlu-Aβ quantification

Procedure:

-

Animal Dosing:

-

Divide the transgenic mice into two groups: one receiving the test compound and one receiving the vehicle. Include a wild-type control group.

-

Administer the compound or vehicle orally or via another appropriate route for a specified duration (e.g., several weeks or months).

-

-

Behavioral Testing:

-

Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.

-

Record parameters such as escape latency and time spent in the target quadrant.

-

-

Tissue Collection and Preparation:

-

At the end of the study, euthanize the mice and collect brain tissue.

-

One hemisphere can be fixed for immunohistochemical analysis (e.g., plaque load), and the other can be snap-frozen for biochemical analysis.

-

Homogenize the brain tissue in appropriate buffers for protein extraction.

-

-

Biochemical Analysis:

-

Use specific ELISA kits to measure the levels of total Aβ and pGlu-Aβ in the brain homogenates.

-

Analyze the results to determine if the QC inhibitor treatment led to a significant reduction in pGlu-Aβ levels compared to the vehicle-treated group.

-

-

Immunohistochemistry:

-

Stain brain sections with antibodies against Aβ to visualize and quantify amyloid plaque deposition.

-

Assess microgliosis and astrocytosis using specific markers (e.g., Iba1 and GFAP).

-

-

Data Analysis:

-

Statistically analyze the data from behavioral tests, ELISA, and immunohistochemistry to determine the in vivo efficacy of the QC inhibitor.

-

Conclusion

Glutaminyl Cyclase inhibitors represent a compelling therapeutic strategy for Alzheimer's disease and potentially other inflammatory conditions. Their dual mechanism of action, targeting both the formation of pathogenic pGlu-Aβ and the pro-inflammatory activity of CCL2, addresses two key aspects of the disease pathology. The quantitative data from preclinical studies are encouraging, and ongoing clinical trials with compounds like Varoglutamstat will be crucial in determining their clinical utility. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation and development of this promising class of drugs.

References

- 1. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]

- 2. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The isoenzyme of glutaminyl cyclase is an important regulator of monocyte infiltration under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurogentec.com [eurogentec.com]

- 7. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoglutaminyl cyclase contributes to CCL2-driven neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Glutaminyl Cyclase in Neurodegenerative Disease: A Technical Guide to the Discovery and Synthesis of Novel Inhibitors

For Immediate Release

A Deep Dive into the Discovery, Synthesis, and Evaluation of Novel Glutaminyl Cyclase Inhibitors for Neurodegenerative Disorders. This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics targeting Glutaminyl Cyclase (QC).

Glutaminyl Cyclase, a pivotal enzyme in the post-translational modification of proteins, has emerged as a key player in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease.[1] This enzyme catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides, a modification that can significantly alter their biophysical properties. In the context of Alzheimer's disease, QC-mediated pyroglutamation of amyloid-beta (Aβ) peptides is a critical step in the formation of neurotoxic Aβ oligomers and plaques, which are hallmarks of the disease.[1] Inhibition of QC, therefore, presents a promising therapeutic strategy to halt or slow the progression of this devastating condition.[1][2]

This document provides a comprehensive overview of the discovery and synthesis of novel QC inhibitors, with a focus on data-driven insights and detailed experimental methodologies.

The Amyloid Cascade and the Role of Glutaminyl Cyclase

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a primary event in the pathogenesis of Alzheimer's disease.[1] Within this cascade, Glutaminyl Cyclase plays a crucial, detrimental role. Following the initial cleavage of the amyloid precursor protein (APP) by β- and γ-secretases to produce Aβ peptides, QC catalyzes the cyclization of N-terminal glutamate residues to form pyroglutamate-Aβ (pE-Aβ).[1] This modified form of Aβ is more prone to aggregation, more resistant to degradation, and exhibits increased neurotoxicity compared to its unmodified counterpart.[1]

Discovery and Synthesis of Novel QC Inhibitors

The development of potent and selective QC inhibitors is a primary focus of current research. A variety of chemical scaffolds have been explored, with imidazole and benzimidazole-based compounds emerging as particularly promising.[3][4] The discovery process often involves a combination of rational drug design, virtual screening, and traditional medicinal chemistry approaches.

A general workflow for the discovery and preclinical development of QC inhibitors is outlined below:

Quantitative Data on Novel QC Inhibitors

The potency of newly synthesized QC inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro activity of several recently developed compounds.

| Compound ID | Scaffold | hQC IC50 (nM) | Reference |

| A3 | Imidazole Derivative | 3.36 ± 0.90 | [5] |

| A4 | Imidazole Derivative | 3.20 ± 1.15 | [5] |

| B1 | Imidazole Derivative | 3.99 ± 0.99 | [5] |

| B2 | Imidazole Derivative | 3.64 ± 0.98 | [5] |

| PBD150 (Reference) | Imidazole Derivative | 140.50 ± 0.93 | [5] |

| Compound 1 | Novel Scaffold | 14,190 ± 4,210 | [2] |

| Compound 3 | Novel Scaffold | 4,340 ± 350 | [2] |

| [18F]PB0822 | PQ912 Derivative | 56.3 | [6] |

| PQ912 (Reference) | Imidazole Derivative | 62.5 | [6] |

| Compound 7 | Tripeptide Mimic | 0.7 | [7] |

| Compound 8 | Tripeptide Mimic | 4.5 | [7] |

| Compound 11 | Imidazo[4,5-b]pyridine | 2.8 | [7] |

| Compound 12 | Imidazo[4,5-b]pyridine | 1.3 | [7] |

| Compound 13 | Imidazo[4,5-b]pyridine | 1.6 | [7] |

Experimental Protocols

Synthesis of Benzimidazole-Based QC Inhibitors

A general and efficient method for the synthesis of benzimidazole derivatives involves the condensation reaction between 1,2-benzenediamines and aldehydes.[8]

General Procedure:

-

A mixture of an o-phenylenediamine derivative (1 mmol) and a substituted aldehyde (1 mmol) is prepared in a suitable solvent (e.g., ethanol, acetic acid).

-

A catalytic amount of an acid (e.g., HCl) or a Lewis acid can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically 2-24 hours), monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.

-

The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.

Fluorometric Assay for Glutaminyl Cyclase Activity

The inhibitory activity of compounds against QC can be determined using a fluorometric assay. This assay typically involves a two-step enzymatic reaction.

Materials:

-

Human recombinant Glutaminyl Cyclase (hQC)

-

Fluorogenic QC substrate (e.g., Glutaminyl-AMC)

-

A coupled enzyme (e.g., pyroglutamyl aminopeptidase)

-

Assay Buffer (e.g., Tris-HCl or HEPES buffer at optimal pH)

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the coupled enzyme to each well.

-

Add the test compounds or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding the hQC enzyme solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[9]

-

The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The inhibition of Glutaminyl Cyclase represents a highly promising therapeutic avenue for the treatment of Alzheimer's disease and other neurodegenerative disorders. The continued discovery and development of potent, selective, and brain-penetrant QC inhibitors are of paramount importance. This technical guide provides a foundational understanding of the key concepts, data, and experimental protocols in this rapidly advancing field, aiming to empower researchers in their quest for novel and effective therapies.

References

- 1. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potential scaffolds for glutaminyl cyclase inhibitors: Virtual screening, synthesis, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological activity of human glutaminyl cyclase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Glutaminyl Cyclase: A Deep Dive into Substrate Specificity and Recognition

For Researchers, Scientists, and Drug Development Professionals

Glutaminyl Cyclase (QC) is a pivotal enzyme in the post-translational modification of a variety of peptides and proteins. By catalyzing the cyclization of N-terminal glutamine residues into pyroglutamic acid (pGlu), QC plays a crucial role in the maturation and stability of numerous bioactive molecules, including hormones, neuropeptides, and antibodies. This modification is not only a key step in their physiological function but has also been implicated in the pathogenesis of various diseases, most notably Alzheimer's disease, by promoting the aggregation of amyloid-beta peptides. A thorough understanding of QC's substrate specificity and recognition mechanisms is therefore paramount for the development of targeted therapeutic interventions.

Substrate Specificity: A Quantitative Overview

The catalytic efficiency of human Glutaminyl Cyclase (hQC) varies significantly with the nature of the N-terminal glutamine-containing substrate. Kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide a quantitative measure of this specificity. The data presented below, collated from various studies, highlights the enzyme's preference for certain peptide sequences.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions | Reference |

| Gln-Ala | 1600 | 11 | 6,900 | pH 8.0, 30°C | |

| Gln-Gln | 1100 | 12 | 11,000 | pH 8.0, 30°C | |

| Gln-Leu | 1200 | 14 | 12,000 | pH 8.0, 30°C | |

| Gln-Phe | 1200 | 13 | 11,000 | pH 8.0, 30°C | |

| Gln-Ser | 1000 | 10 | 10,000 | pH 8.0, 30°C | |

| Gln-NH₂ | 240 | - | - | pH 8.0, 30°C | |

| H-Gln-Ala-OH | 1600 | 11 | 6900 | pH 8.0, 30°C | |

| H-Gln-Gln-OH | 1100 | 12 | 11000 | pH 8.0, 30°C | |

| H-Gln-Leu-OH | 1200 | 14 | 12000 | pH 8.0, 30°C | |

| H-Gln-Phe-OH | 1200 | 13 | 11000 | pH 8.0, 30°C | |

| H-Gln-Ser-OH | 1000 | 10 | 10000 | pH 8.0, 30°C | |

| H-Gln-βNA | 180 | 29 | 161000 | pH 8.0, 30°C | |

| H-Gln-AMC | 230 | 36 | 157000 | pH 8.0, 30°C |

Table 1: Kinetic parameters of human Glutaminyl Cyclase with various dipeptide and fluorogenic substrates.

The Structural Basis of Substrate Recognition

The specificity of QC is intrinsically linked to the three-dimensional architecture of its active site. X-ray crystallographic studies of QC in complex with inhibitors have revealed a hydrophobic pocket that accommodates the side chain of the N-terminal glutamine residue. The active site is further characterized by a zinc ion, which is crucial for catalysis, coordinated by histidine and glutamate residues.

The recognition of the substrate is a multi-point interaction event. The free N-terminal amino group of the glutamine residue forms a salt bridge with a glutamate residue within the active site, orienting the substrate for catalysis. The side chain of the glutamine is stabilized within the hydrophobic pocket, and the carbonyl oxygen of the glutamine side chain coordinates with the catalytic zinc ion. This precise arrangement facilitates the nucleophilic attack of the N-terminal α-amino group on the γ-lactam of the glutamine side chain, leading to the formation of the pyroglutamyl ring and the release of ammonia.

Experimental Protocols for Characterizing QC Activity

The elucidation of QC's substrate specificity relies on robust and sensitive experimental methodologies. The following protocols outline the key assays used in the field.

Continuous Spectrophotometric Assay

This assay provides real-time monitoring of QC activity and is suitable for high-throughput screening of inhibitors.

Principle: The assay utilizes a coupled enzymatic reaction. QC-catalyzed cyclization of a Gln-substrate releases ammonia, which is then used by glutamate dehydrogenase (GLDH) to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to QC activity.

Workflow:

Caption: Workflow of the continuous spectrophotometric QC assay.

Reagents:

-

Tris-HCl buffer (pH 8.0)

-

Glutaminyl Cyclase (purified)

-

Gln-containing substrate (e.g., Gln-Ala)

-

α-Ketoglutarate

-

NADH

-

Glutamate Dehydrogenase (GLDH)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, NADH, and GLDH in a microplate well.

-

Add the Gln-containing substrate to the reaction mixture.

-

Initiate the reaction by adding a pre-determined concentration of QC.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

To determine kinetic parameters, repeat the assay with varying substrate concentrations.

HPLC-Based Discontinuous Assay

This method offers high sensitivity and is particularly useful for substrates that are not amenable to the coupled-enzyme assay.

Principle: The reaction is allowed to proceed for a fixed time, after which it is stopped. The reaction mixture is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the substrate from the pGlu-product. The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve.

Workflow:

Caption: Workflow of the HPLC-based discontinuous QC assay.

Reagents:

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Glutaminyl Cyclase (purified)

-

Gln-containing substrate

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

HPLC mobile phases (e.g., water and acetonitrile with 0.1% TFA)

Procedure:

-

Set up reaction vials containing the reaction buffer and substrate.

-

Initiate the reaction by adding QC and incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding the quenching solution.

-

Inject a defined volume of the quenched reaction mixture onto an RP-HPLC system.

-

Separate the substrate and product using a suitable gradient of the mobile phases.

-

Detect the separated components using a UV detector at a wavelength where the peptide bond absorbs (typically 214-220 nm).

-

Quantify the product peak by integrating its area and comparing it to a standard curve generated with known concentrations of the pGlu-product.

Signaling Pathways and Pathophysiological Relevance

The activity of QC has significant implications for various physiological and pathophysiological processes. One of the most studied areas is its role in Alzheimer's disease.

Role of QC in Amyloid-beta Aggregation

In Alzheimer's disease, the amyloid-beta (Aβ) peptide undergoes a series of modifications, including N-terminal truncation and pGlu formation, which significantly enhance its propensity to aggregate and form neurotoxic oligomers and plaques.

Structural Biology of Human Glutaminyl Cyclase (hQC) Complexed with Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human glutaminyl cyclase (hQC) is a pivotal enzyme in post-translational modification, catalyzing the formation of N-terminal pyroglutamate (pGlu). This modification is implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, where it contributes to the formation of neurotoxic amyloid-β (Aβ) peptides.[1][2][3][4][5][6][7][8] This central role has established hQC as a compelling therapeutic target. This technical guide provides an in-depth exploration of the structural biology of hQC, its interaction with various inhibitors, and the experimental methodologies employed to characterize these interactions. A comprehensive summary of quantitative data for key inhibitors is presented, alongside detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.

Introduction to Human Glutaminyl Cyclase (hQC)

Human QC exists in two isoforms: a secretory form (sQC) and a Golgi-resident form (gQC).[7] Both isoforms are zinc-dependent metalloenzymes belonging to the acyltransferase family.[3][8] sQC is primarily responsible for the maturation of numerous bioactive peptides, including hormones and neuropeptides, by catalyzing the cyclization of their N-terminal glutamine residues into pGlu.[3][4][5][8] This modification confers stability against degradation by exopeptidases and is often crucial for biological activity.[3]

In the context of Alzheimer's disease, sQC plays a critical role in the formation of pGlu-Aβ, a highly neurotoxic and aggregation-prone variant of the Aβ peptide.[1][2][7] The gQC isoform is involved in the maturation of the C-C motif chemokine ligand 2 (CCL2), a key player in neuroinflammation.[7] Consequently, the inhibition of both hQC isoforms presents a promising therapeutic strategy for Alzheimer's disease, aiming to reduce the formation of pGlu-Aβ and mitigate neuroinflammation.[6][7]

Structural Features of hQC

The crystal structure of human QC reveals an α/β scaffold.[4][5] The active site contains a single zinc ion coordinated by three conserved residues and a water molecule.[3][4][5] This zinc ion is crucial for catalysis, as it polarizes the γ-amide carbonyl group of the substrate and stabilizes the resulting oxyanion during the nucleophilic attack.[3] The active site is relatively enclosed, with a notable feature being the conformational flexibility of a tryptophan residue (Trp-207), which can result in different substrate binding modes.[4]

Upon inhibitor binding, significant conformational changes can occur. For instance, the binding of the inhibitor PBD150 to gQC induces a large loop movement, allowing the inhibitor to be securely held within the active site, primarily through hydrophobic interactions.[9] Structural comparisons between sQC and gQC have revealed differences in their active site geometries, with gQC possessing a wider and more negatively charged active site, suggesting distinct substrate specificities and providing a basis for the design of isoform-specific inhibitors.[9]

hQC Inhibitors and their Binding Modes

A variety of hQC inhibitors have been developed, with many featuring a zinc-binding group (ZBG) that coordinates with the active site zinc ion.[8] These inhibitors are often competitive and bind in the active site, preventing substrate access.

Notable hQC Inhibitors:

-

PBD150: A potent inhibitor that has been shown to reduce the deposition of pGlu-Aβ in transgenic mouse models of Alzheimer's disease.[9] Its binding induces a significant conformational change in the enzyme.[9]

-

PQ912 (Varoglutamstat): A competitive benzimidazole-based inhibitor that has shown promising results in Phase 2a clinical trials for Alzheimer's disease.[6][8] It exhibits strong inhibitory activity against human, rat, and mouse QC.[8]

-

SEN177: A newly designed inhibitor with a binding mode that differs from other known hQC inhibitors. It demonstrates a Ki of 20 nM, which is comparable to or better than PBD150 and PQ912.[10]

-

Imidazole-derived inhibitors: These compounds utilize an imidazole moiety to coordinate with the active site zinc ion, displacing the catalytic water molecule.[3][4]

The binding of these inhibitors is typically characterized by interactions with key active site residues and the central zinc ion. For example, molecular docking studies have shown that inhibitors can form strong salt bridge interactions with residues like Glu327.[8] The crystal structure of hQC in complex with a potent inhibitor (compound 214) revealed tight binding at the active site, supporting the specific inhibition mechanism.[11]

Quantitative Data for hQC Inhibitors

The following table summarizes key quantitative data for selected hQC inhibitors based on available literature.

| Inhibitor | Target | Assay Type | IC50 | Ki | Notes | Reference |

| PQ912 | hQC | Enzyme Inhibition | 20-65 nM | Competitive inhibitor | [8] | |

| PBD150 | hQC | Enzyme Inhibition | 60 nM | [12] | ||

| SEN177 | hQC | Enzyme Inhibition | 20 nM | [10] | ||

| Compound 7 | hQC | Enzyme Inhibition | 0.7 nM | Inactive in an acute ICR mouse model | [8] | |

| Compound 8 | hQC | Enzyme Inhibition | 4.5 nM | Showed in vivo efficacy in reducing pE3-Aβ40 | [8] | |

| Compound 33 | QC | Enzyme Inhibition | 33.4 ± 5.1 µM | Identified through virtual screening | [8] | |

| Compound 214 | hQC | Enzyme Inhibition | 0.1 nM | Cyclopentylmethyl derivative | [11] | |

| Compound 227 | hQC | Enzyme Inhibition | Benzimidazole derivative with in vivo efficacy | [11] |

Experimental Protocols

Detailed methodologies are crucial for the study of hQC-inhibitor interactions. The following sections outline the core principles of key experimental techniques.

X-Ray Crystallography

X-ray crystallography is a powerful technique to determine the three-dimensional structure of hQC in complex with its inhibitors at atomic resolution.

Methodology:

-

Protein Expression and Purification: Recombinant human QC (sQC or gQC) is expressed in a suitable system (e.g., Escherichia coli) and purified to homogeneity using chromatographic techniques.[13][14][15]

-

Crystallization: The purified hQC is co-crystallized with the inhibitor of interest. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[16]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield the final atomic coordinates.[16] The resolution of the determined structure is a key indicator of its quality.[14][15][16]

Enzyme Kinetics Assays

Enzyme kinetics assays are used to determine the inhibitory potency (e.g., IC50, Ki) of compounds against hQC.

Methodology:

-

Assay Principle: The activity of hQC is monitored by measuring the rate of formation of a product or the disappearance of a substrate over time.[17] This can be achieved using various detection methods, such as spectrophotometry, fluorimetry, or HPLC.[17][18]

-

Reaction Conditions: Assays are performed under defined conditions of temperature, pH, and buffer composition.[19] The enzyme and substrate concentrations are optimized to ensure initial velocity conditions.[17][19]

-

Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[20]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics and affinity of binding between hQC and its inhibitors in real-time.[21][22][23]

Methodology:

-

Immobilization: Purified hQC is immobilized on the surface of a sensor chip.[21][22]

-

Binding Analysis: A solution containing the inhibitor (analyte) is flowed over the sensor surface. The binding of the inhibitor to the immobilized hQC causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).[23]

-

Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by analyzing the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (KD) is then calculated as kd/ka.[23]

-

Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the hQC-inhibitor interaction, allowing for subsequent experiments.[23]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of an inhibitor to hQC, providing a complete thermodynamic profile of the interaction.[24][25][26][27][28]

Methodology:

-

Sample Preparation: A solution of purified hQC is placed in the sample cell of the calorimeter, and a solution of the inhibitor is loaded into the injection syringe.[27]

-

Titration: The inhibitor is injected in small aliquots into the hQC solution.[27]

-

Heat Measurement: The heat released or absorbed upon each injection is measured.[27]

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[27] The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.

Visualizing hQC-Related Pathways and Workflows

hQC-Mediated pGlu-Aβ Formation Pathway

Caption: Pathway of pGlu-Aβ formation catalyzed by hQC in Alzheimer's disease.

Experimental Workflow for hQC Inhibitor Characterization

Caption: Workflow for the discovery and characterization of hQC inhibitors.

Conclusion

The structural and functional characterization of human glutaminyl cyclase has provided a solid foundation for the rational design of potent and specific inhibitors. Techniques such as X-ray crystallography, enzyme kinetics, SPR, and ITC have been instrumental in elucidating the molecular basis of hQC inhibition. The development of inhibitors like PQ912, which has advanced to clinical trials, underscores the therapeutic potential of targeting hQC in Alzheimer's disease. Future research will likely focus on developing isoform-specific inhibitors to minimize off-target effects and further optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. This comprehensive understanding of the structural biology of hQC complexed with inhibitors will continue to drive the development of novel therapeutics for Alzheimer's disease and other associated pathologies.

References

- 1. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures of Human Golgi-resident Glutaminyl Cyclase and Its Complexes with Inhibitors Reveal a Large Loop Movement upon Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structure of the human glutaminyl cyclase-SEN177 complex indicates routes for developing new potent inhibitors as possible agents for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of highly potent human glutaminyl cyclase (QC) inhibitors as anti-Alzheimer's agents by the combination of pharmacophore-based and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 18. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Khan Academy [khanacademy.org]

- 21. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Khan Academy [khanacademy.org]

- 28. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Pyroglutamate-Amyloid-β in the Initiation of the Amyloid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-terminally truncated and pyroglutamate (pGlu)-modified amyloid-beta (Aβ) peptides, particularly AβpE3-42, are increasingly recognized as pivotal initiators of the amyloid cascade in Alzheimer's disease (AD).[1][2] Possessing enhanced hydrophobicity, accelerated aggregation kinetics, and heightened neurotoxicity compared to full-length Aβ1-42, pGlu-Aβ acts as a potent seed, driving the formation of toxic oligomers and amyloid plaques.[1][3][4] This technical guide provides an in-depth analysis of the formation, aggregation, and neurotoxic properties of pGlu-Aβ, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. Understanding the central role of pGlu-Aβ offers a promising therapeutic avenue for AD, with glutaminyl cyclase (QC), the enzyme responsible for its formation, emerging as a key drug target.[5][6][7]

Introduction: The "pGlu-Aβ Hypothesis"

The amyloid cascade hypothesis has long positioned the aggregation of Aβ peptides as a central event in AD pathogenesis. However, this hypothesis has evolved to recognize the heterogeneity of Aβ species, with N-terminally truncated and modified forms playing a disproportionately significant role. Among these, pyroglutamate-amyloid-beta (pGlu-Aβ or AβpE3-42) has emerged as a critical initiator of this pathological cascade.[1][2]

pGlu-Aβ is characterized by the cyclization of the N-terminal glutamate at position 3 to a pyroglutamate residue. This modification significantly alters the peptide's biophysical properties, leading to:

-

Increased Aggregation Propensity: pGlu-Aβ aggregates much more rapidly than full-length Aβ, acting as a seed for further amyloid deposition.[3][8]

-

Enhanced Stability: The pyroglutamate modification renders the peptide more resistant to degradation by aminopeptidases.[1][9]

-

Greater Neurotoxicity: pGlu-Aβ exhibits more potent neurotoxic effects compared to other Aβ isoforms.[10][11]

This guide will delve into the molecular mechanisms underlying the pivotal role of pGlu-Aβ in initiating the amyloid cascade, providing researchers and drug development professionals with a comprehensive resource to inform their work in the field of Alzheimer's disease therapeutics.

Formation of pGlu-Aβ: The Role of Glutaminyl Cyclase

The formation of pGlu-Aβ is a two-step process. First, full-length Aβ is cleaved by β- and γ-secretases, followed by the removal of the first two N-terminal amino acids, exposing a glutamate residue at position 3. This N-terminally truncated Aβ (AβE3-42) then serves as a substrate for the enzyme Glutaminyl Cyclase (QC) .[10][12] QC catalyzes the intramolecular cyclization of the N-terminal glutamate to form the highly pathogenic pGlu-Aβ.[6][10][12]

The expression and activity of QC are upregulated in the brains of AD patients, correlating with the accumulation of pGlu-Aβ.[1] This has positioned QC as a key therapeutic target for preventing the formation of this critical seeding species.[5][6][7]

References

- 1. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid-beta peptide Aβp3-42 affects early aggregation of full-length Aβ1-42 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Direct Observations of Amyloid β Self-Assembly in Live Cells Provide Insights into Differences in the Kinetics of Aβ(1–40) and Aβ(1–42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of neurotoxicity of different aggregated forms of Aβ40, Aβ42 and Aβ43 in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

QPCTL as a Therapeutic Target in Solid Tumors: An In-depth Technical Guide

Executive Summary

Glutaminyl-peptide cyclotransferase-like protein (QPCTL) has emerged as a compelling therapeutic target in oncology. This enzyme catalyzes a crucial post-translational modification of the CD47 "don't eat me" signal, a key mechanism of immune evasion for cancer cells. By inhibiting QPCTL, the interaction between CD47 on tumor cells and its receptor, SIRPα, on myeloid cells is disrupted, thereby unleashing a potent anti-tumor immune response. This guide provides a comprehensive overview of the molecular mechanisms, preclinical evidence, and therapeutic potential of targeting QPCTL in solid tumors for researchers, scientists, and drug development professionals.

The Role of QPCTL in Cancer Immune Evasion

QPCTL is a Golgi-resident enzyme that catalyzes the cyclization of N-terminal glutamine residues into pyroglutamate (pGlu).[1] A primary substrate of QPCTL in the context of cancer is CD47, a transmembrane protein ubiquitously expressed on the surface of both healthy and malignant cells.[2] The formation of pGlu at the N-terminus of CD47 is essential for its high-affinity binding to signal-regulatory protein alpha (SIRPα), a receptor expressed on myeloid cells such as macrophages and neutrophils.[3][4]

The binding of CD47 to SIRPα initiates an inhibitory signaling cascade within the myeloid cell, effectively delivering a "don't eat me" signal that prevents phagocytosis of the target cell.[2] Cancer cells exploit this mechanism to evade destruction by the innate immune system.[5] QPCTL's role is therefore critical in maintaining this immunosuppressive checkpoint.[3]

Mechanism of Action: Targeting the CD47-SIRPα Axis

Inhibition of QPCTL represents an innovative strategy to indirectly target the CD47-SIRPα checkpoint. By preventing the pyroglutamylation of CD47, QPCTL inhibitors reduce the binding affinity of CD47 for SIRPα.[3] This disruption of the "don't eat me" signal leads to several downstream anti-tumor effects:

-

Enhanced Phagocytosis: Macrophages are no longer inhibited and can efficiently engulf and destroy tumor cells.[1] This process is known as antibody-dependent cellular phagocytosis (ADCP) when tumor-opsonizing antibodies are present.[1]

-